methyl 7-(3-hydroxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Methyl 7-(3-hydroxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a 3-hydroxyphenyl substituent at position 7, a methyl group at position 5, and a carboxylate ester at position 4. This scaffold is notable for its fused triazole and pyrimidine rings, which are associated with diverse pharmacological activities, including anticancer and antimicrobial effects .
Properties
IUPAC Name |
methyl 7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-8-11(13(20)21-2)12(9-4-3-5-10(19)6-9)18-14(17-8)15-7-16-18/h3-7,12,19H,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIMPIONIAWRDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Optimization of Reaction Conditions for Target Compound
| Parameter | Variation | Yield (%) |
|---|---|---|
| Catalyst | APTS (10 mol%) | 78 |
| HCl (10 mol%) | 45 | |
| Acetic acid (10 mol%) | 32 | |
| Solvent | Ethanol | 78 |
| Acetonitrile | 50 | |
| Water | <10 | |
| Reaction Time | 24 hours | 78 |
| 18 hours | 62 |
Mechanistic Pathway
The reaction proceeds via a Knoevenagel-Michael addition-cyclization sequence (Scheme 1):
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Knoevenagel Condensation : Methyl acetoacetate reacts with 3-hydroxybenzaldehyde to form an arylidene intermediate.
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Michael Addition : The amino group of 5-amino-1-phenyl-1H-1,2,4-triazole attacks the β-carbon of the arylidene.
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Cyclization and Dehydration : Intramolecular lactamization yields the triazolopyrimidine core, followed by dehydration to afford the final product.
Regioselectivity is governed by the nucleophilicity of the triazole’s N4 atom, favoring thetriazolo[1,5-a]pyrimidine isomer. This was confirmed via 2D NMR HMBC analysis, which identified correlations between C3-H5 and C5-CH3 protons.
Structural Characterization
The compound’s structure was validated using:
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IR Spectroscopy : Absorption bands at 1720 cm⁻¹ (ester C=O) and 3400 cm⁻¹ (phenolic O-H).
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NMR Spectroscopy :
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X-ray Crystallography : Confirmed planar triazolopyrimidine core and ester group orientation.
Alternative Synthetic Routes
Dimroth Rearrangement
For cases where the initial cyclization yields the [4,3-a] isomer, acidic conditions (e.g., HCl/EtOH) induce a Dimroth rearrangement to the [1,5-a] isomer. This step is critical for ensuring regiochemical purity.
Post-Synthesis Ester Modification
While less efficient, transesterification of ethyl ester analogs (e.g., compound 4c from) with methanol in the presence of NaOMe can yield the methyl ester. However, this method introduces additional purification steps and reduces overall yield (~60% vs. 78% for one-pot synthesis).
Challenges and Solutions
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Hydroxyphenyl Reactivity : The 3-hydroxy group may oxidize under prolonged heating. Using inert atmospheres (N2) and minimizing reaction time mitigates this.
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Isomer Separation : Column chromatography (SiO2, ethyl acetate/hexane 3:1) resolves [1,5-a] and [4,3-a] isomers if rearrangement is incomplete .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 7-(3-hydroxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 7-(3-hydroxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the reduction of inflammation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Key Structural Analogs and Substituent Variations
*Calculated based on molecular formula C₁₅H₁₃N₄O₃.
Key Observations :
- Polar vs. Non-Polar Substituents: The 3-hydroxyphenyl group in the target compound likely improves water solubility compared to fluorine () or chlorine () analogs. However, lipophilicity may be reduced, affecting membrane permeability .
- Carboxylate Ester vs. Carboxamide : The methyl ester in the target compound may confer higher metabolic lability compared to carboxamide derivatives (), which resist esterase-mediated hydrolysis .
Pharmacological and Physicochemical Properties
Anticancer Activity:
- The 3,4-dimethoxyphenyl analog () inhibits cancer cell migration via DNAJA1 and mutant p53 pathways (IC₅₀ = 12 µM), whereas the target compound’s 3-hydroxyphenyl group may exhibit distinct binding due to -OH interactions .
- Chlorophenyl derivatives () show moderate antimicrobial activity, suggesting halogen substituents broaden therapeutic scope .
Solubility and Stability:
- Hydroxyphenyl vs. Methoxyphenyl : The -OH group in the target compound may increase aqueous solubility but reduce stability under oxidative conditions compared to methoxy-protected analogs ().
- Carboxylate Esters : Methyl/ethyl esters () are prone to hydrolysis, whereas carboxamides () offer improved stability .
Biological Activity
Methyl 7-(3-hydroxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound that has garnered interest in various fields of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activities, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of triazole and pyrimidine rings. The general synthetic pathway includes the following steps:
- Formation of the Triazole Ring : The initial step involves the reaction of an appropriate hydrazine derivative with a carbonyl compound to form a triazole intermediate.
- Pyrimidine Ring Construction : The triazole intermediate is then reacted with a suitable pyrimidine precursor to form the fused triazolo-pyrimidine structure.
- Carboxylation : Finally, methyl esterification is performed to yield the methyl ester derivative.
Biological Activities
The biological activity of this compound has been evaluated in several studies. Below are key findings regarding its pharmacological effects:
Anticancer Activity
Research has demonstrated that compounds within the triazolo-pyrimidine class exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines:
- MCF-7 Cells : The compound exhibited a dose-dependent inhibition of cell growth in MCF-7 breast cancer cells.
- Mechanism of Action : It was found to induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2.
Antimicrobial Activity
This compound has also shown promising antimicrobial activity:
- Bacterial Strains : The compound was effective against standard strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Fungal Activity : In vitro assays indicated antifungal activity against Candida albicans, suggesting potential use in treating fungal infections.
Case Studies
Several case studies highlight the practical applications and efficacy of this compound:
- Study on Anticancer Effects :
- Antimicrobial Efficacy Assessment :
Data Summary
The following table summarizes key biological activities and their corresponding effects:
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Standard Protocol | Enhanced Protocol | Yield Increase | Reference |
|---|---|---|---|---|
| Catalyst | ZnCl₂ | APTS in EtOH | 18% | |
| Solvent | DMF | EtOH/H₂O (1:1) | 12% | |
| Reaction Time | 24 hr reflux | Microwave (120°C, 2 hr) | 30% |
Basic: What spectroscopic techniques are critical for structural characterization?
- ¹H/¹³C NMR : Assign signals for the triazole (δ 8.2–8.5 ppm), pyrimidine (δ 6.7–7.1 ppm), and ester carbonyl (δ 165–170 ppm). The 3-hydroxyphenyl group shows characteristic aromatic splitting patterns .
- IR Spectroscopy : Confirm ester C=O stretching (1720–1740 cm⁻¹) and phenolic O–H (3200–3400 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 357.12) and fragmentation patterns .
Basic: How do structural modifications at positions 5 and 7 influence bioactivity?
- Position 5 (Methyl group) : Enhances steric stability, reducing metabolic degradation. Replacement with bulkier groups (e.g., propyl) improves membrane permeability but may reduce target binding .
- Position 7 (3-Hydroxyphenyl) : The hydroxyl group facilitates hydrogen bonding with biological targets (e.g., kinase ATP-binding pockets). Para-substituted analogs show lower activity due to reduced π-stacking .
Q. Table 2: Substituent Effects on Anticancer Activity (IC₅₀)
| Position | Substituent | IC₅₀ (μM) | Key Determinants |
|---|---|---|---|
| 7 | 3-Hydroxyphenyl | 8.2 | H-bond donor capacity |
| 7 | 4-Chlorophenyl | 15.7 | Increased lipophilicity |
| 5 | Propyl vs. Methyl | 6.9 vs. 8.2 | Steric bulk enhances permeability |
Advanced: How can contradictory bioactivity data across studies be systematically resolved?
- Structural validation : Use X-ray crystallography (e.g., CCDC deposition) or 2D NMR (COSY, HSQC) to confirm regiochemistry and rule out isomerization .
- Assay standardization : Compare IC₅₀ values under uniform conditions (e.g., ATP concentration in kinase assays) and include reference inhibitors (e.g., staurosporine) .
- Computational docking : Perform molecular dynamics simulations to evaluate binding mode consistency across protein conformers (e.g., using AutoDock Vina) .
Advanced: What strategies improve solubility without compromising stability?
- Prodrug design : Replace the methyl ester with PEGylated esters or amides, which enhance aqueous solubility while maintaining stability at physiological pH .
- Co-crystallization : Use co-formers like cyclodextrins or succinic acid to create stable co-crystals, confirmed via PXRD and DSC .
- pH adjustment : Formulate at pH 6.5–7.2 to avoid ester hydrolysis (accelerated below pH 5) .
Advanced: How to design SAR studies for target-specific optimization?
- Scaffold diversification : Synthesize analogs with variations at position 6 (e.g., carboxamide instead of ester) and position 7 (e.g., halogenated phenyl groups) .
- Bioisosteric replacement : Substitute the triazole ring with tetrazole or imidazole to modulate electron density and binding affinity .
- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical H-bond acceptors (triazole N2) and hydrophobic regions (methyl group) .
Advanced: What in silico tools predict off-target interactions?
- Target prediction : SwissTargetPrediction or SEAware to identify kinases, GPCRs, or ion channels as potential off-targets .
- Toxicity profiling : ADMETlab 2.0 to assess hepatotoxicity (CYP3A4 inhibition) and cardiotoxicity (hERG binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
